AlF-NOTA-c-d-VAP

PET imaging Tumor-to-background ratio GRP78 targeting

Researchers studying GRP78-targeted cancer imaging require PET probes with high tumor-to-background contrast and reproducible radiolabeling. AlF-NOTA-c-d-VAP addresses these needs with established preclinical benchmarks: • One-pot 25-min [18F]AlF radiolabeling, 51% RCY, >99% radiochemical purity • Tumor-to-muscle ratio 5.69±0.32 (A549) and 4.40 (4T1) at 60 min • Rapid renal clearance (mean residence time 0.64 h) and low non-specific uptake Supply chain: Centralized production feasible due to F-18 110-min half-life, enabling regional distribution for multi-center trials. The compound is shipped as a custom-synthesized research-use-only peptide with ≥95% chemical purity.

Molecular Formula C51H83AlFN17O19S
Molecular Weight 1316.4 g/mol
Cat. No. B12373501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlF-NOTA-c-d-VAP
Molecular FormulaC51H83AlFN17O19S
Molecular Weight1316.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C51H85N17O19S.Al.FH/c1-26(2)40(62-43(79)30(7-5-9-57-51(54)55)59-47(83)41(28(4)70)63-44(80)31(19-35(53)71)60-42(78)29(52)24-69)46(82)58-27(3)48(84)67-11-6-8-33(67)45(81)61-32(50(86)87)25-88-34-20-37(73)68(49(34)85)12-10-56-36(72)21-64-13-15-65(22-38(74)75)17-18-66(16-14-64)23-39(76)77;;/h26-34,40-41,69-70H,5-25,52H2,1-4H3,(H2,53,71)(H,56,72)(H,58,82)(H,59,83)(H,60,78)(H,61,81)(H,62,79)(H,63,80)(H,74,75)(H,76,77)(H,86,87)(H4,54,55,57);;1H/q;+3;/p-3/t27-,28+,29-,30-,31-,32-,33-,34?,40-,41-;;/m1../s1
InChIKeyMQYOQCHBBIWPRV-CMVRQSEYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AlF-NOTA-c-d-VAP: GRP78-Targeted PET Probe


AlF-NOTA-c-d-VAP is a peptide-based positron emission tomography (PET) probe specifically designed for targeted tumor imaging of glucose-regulated protein 78 (GRP78), a chaperone protein overexpressed in various cancers including lung, breast, colorectal, head and neck, and liver tumors [1]. The compound comprises the D-configured VAP peptide (sequence: sntrvap), which was identified through phage display screening as a GRP78-targeting ligand, conjugated to the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and complexed with aluminum [18F]fluoride ([18F]AlF) for radiolabeling [2]. Preclinical studies have characterized this probe in multiple xenograft models, establishing quantitative benchmarks for radiochemical yield, stability, pharmacokinetics, and tumor-to-background contrast that serve as foundational reference points for scientific evaluation [3].

GRP78-targeted PET probe for preclinical tumor imaging
D-VAP peptide scaffold with NOTA chelator (Al18F labeling)
Rapid one-pot radiolabeling workflow

AlF-NOTA-c-d-VAP: Substitution Limitations


Generic substitution among GRP78-targeted PET probes is precluded by compound-specific variations in pharmacokinetic clearance routes, tumor-to-background contrast ratios, and radiolabeling efficiency. While multiple AlF-NOTA-peptide conjugates exist in the literature, their in vivo behavior is dictated by the specific peptide sequence and its resultant hydrophilicity [1]. For instance, the tumor-to-muscle ratio of AlF-NOTA-c-d-VAP (5.69 ± 0.32 at 60 min in A549 xenografts) and tumor-to-normal tissue ratio (4.40 at 60 min in 4T1 tumors) represent compound-specific metrics that cannot be assumed for other AlF-NOTA conjugates targeting different receptors or using alternative peptide scaffolds [2]. Furthermore, substitution with non-18F labeled analogs (e.g., 68Ga-labeled peptides) introduces significant differences in imaging time windows and logistics due to the shorter half-life of gallium-68 (68 min) versus fluorine-18 (110 min), directly impacting clinical workflow feasibility and centralized radiopharmacy distribution [3].

Peptide sequence differences alter pharmacokinetics and target contrast; imaging profiles may not transfer to other AlF-NOTA conjugates.
68Ga-labeled analogs (shorter half-life) limit centralized distribution and multi-time-point imaging compared to 18F.
GRP78-binding probes using alternative scaffolds may show different tumor uptake dynamics and specificity.

AlF-NOTA-c-d-VAP: Comparative Performance Evidence


Tumor Contrast Advantage vs. FDG

In a direct preclinical comparison, AlF-NOTA-c-d-VAP demonstrated a tumor-to-normal tissue ratio of 4.40 at 60 minutes post-injection, which was 3.4-fold higher than the 1.31 ratio observed with [18F]FDG under identical experimental conditions [1]. This quantitative advantage stems from the probe's GRP78-specific targeting combined with rapid clearance from non-target tissues, in contrast to FDG's non-specific glucose metabolism-based accumulation. The higher contrast ratio directly translates to improved tumor delineation and potentially lower false-positive rates in imaging studies.

Tumor Contrast (vs FDG)
Head-to-head
4.40 1.31 3.4×
Reported contrast advantage in 4T1 model
BALB/c mice, 60 min p.i., microPET/CT
PET imaging Tumor-to-background ratio GRP78 targeting

GRP78-Correlated Tumor Uptake

Biodistribution studies demonstrated that AlF-NOTA-c-d-VAP tumor uptake correlates directly with GRP78 expression levels across three distinct xenograft models [1]. At 60 minutes post-injection, tumor uptake was 10.48% ID/g in A549 tumors (high GRP78 expression), 6.25% ID/g in MDA-MB-231 tumors (medium GRP78 expression), and 3.15% ID/g in HepG2 tumors (low GRP78 expression). This 3.3-fold dynamic range in tumor uptake from low to high GRP78-expressing tumors provides quantitative evidence of target-specific accumulation rather than non-specific enhanced permeability and retention (EPR) effects. The tumor-to-muscle ratio of 5.69 ± 0.32 in A549 xenografts further confirms target-mediated retention [2].

GRP78 Uptake Correlation
Cross-model
10.48 / 6.25 / 3.15 %ID/g
Uptake tracks GRP78 expression level
A549, MDA-MB-231, HepG2 xenografts
GRP78 expression Tumor uptake quantification PET probe specificity

One-Pot Radiolabeling Protocol

AlF-NOTA-c-d-VAP is radiolabeled via a one-pot [18F]AlF chelation method that achieves a non-decay-corrected radiochemical yield of 51 ± 16% (n=6) in just 25 minutes, with consistent radiochemical purity exceeding 99% and specific activity of 20-50 GBq/µmol [1]. This labeling efficiency is characteristic of the [18F]AlF-NOTA platform, which offers practical advantages over alternative 18F-labeling strategies such as [18F]SFB conjugation or [18F]FDG-based prosthetic groups that typically require longer synthesis times and multi-step purification [2]. While direct head-to-head labeling comparisons for this specific peptide are not reported, the [18F]AlF method is established as a robust chelation approach for NOTA-conjugated peptides that facilitates routine production without specialized equipment [3].

Labeling Efficiency
Class-level
51% yield, >99% purity, 25 min
Al18F chelation method context
n=6, manual synthesis, 110°C
Radiochemical yield Radiolabeling efficiency GMP compliance

Serum Stability and Renal Clearance

AlF-NOTA-c-d-VAP exhibits robust in vitro stability in rat serum at 37°C, remaining intact over a 3-hour incubation period [1]. In vivo pharmacokinetic analysis reveals a mean residence time of just 0.6432 hours, indicating rapid elimination from the body primarily via renal excretion [1]. The probe's high hydrophilicity (Log P = -3.41 ± 0.03) [2] drives this rapid blood clearance, which minimizes radiation exposure to non-target organs. While D-amino acid incorporation is a known strategy to enhance peptide stability against proteolysis [3], the combination of rapid renal clearance with sustained in vitro integrity distinguishes AlF-NOTA-c-d-VAP from more hydrophobic peptide probes that may exhibit prolonged circulation times and increased liver uptake.

Stability & Clearance
Class-level
>3 h serum, MRT 0.64 h
Rapid renal clearance profile
Rat serum 37°C, BALB/c PK model
Metabolic stability Pharmacokinetics Renal clearance

D-Configuration Stability and GRP78 Targeting

AlF-NOTA-c-d-VAP incorporates the D-configured VAP peptide (D-VAP), which is engineered to resist proteolytic degradation while retaining GRP78-binding functionality. The parent L-VAP peptide (sequence SNTRVAP) was originally identified as a GRP78-targeting ligand through phage display screening [1]. Patent disclosures explicitly describe D-VAP as a stability-optimized variant designed to achieve superior in vivo tumor targeting compared to the native L-configuration [1]. While direct quantitative binding affinity comparisons between D-VAP and L-VAP are not reported in the peer-reviewed literature, the preclinical imaging data demonstrating tumor-specific uptake and sustained retention [2] support that the D-configuration maintains functional GRP78 recognition. This is consistent with the broader class observation that D-amino acid substitution in peptide-based probes generally enhances metabolic stability without necessarily compromising target engagement [3].

D-Configuration Design
Supporting evidence
D-VAP vs L-VAP scaffold
D-peptide may enhance in vivo stability
Patent claims; direct binding comparison not reported
D-peptide stability Protease resistance GRP78 binding

Hydrophilicity and Low Background Signal

The partition coefficient (Log P) of AlF-NOTA-c-d-VAP was measured as -3.41 ± 0.03 (n=4), indicating high hydrophilicity [1]. This physicochemical property directly influences the probe's biodistribution, promoting rapid renal clearance and minimizing non-specific uptake in lipophilic tissues such as the liver and intestines. In contrast, more hydrophobic PET probes (Log P > -2) typically exhibit slower blood clearance and higher hepatobiliary excretion, which can obscure abdominal lesions and increase radiation dose to the gastrointestinal tract [2]. The observed Log P value is consistent with other successful [18F]AlF-NOTA-peptide conjugates designed for renal clearance, such as [18F]AlF-NOTA-RIDGE11 (Log P = -3.90) [3], establishing a class-level advantage for NOTA-based probes incorporating hydrophilic peptide sequences.

Hydrophilicity (Log P)
Class-level
-3.41 ± 0.03
High hydrophilicity reduces background
n=4, octanol-water partition
Log P Hydrophilicity Biodistribution

AlF-NOTA-c-d-VAP: Application Scenarios


GRP78-Positive Lung & Breast Cancer Models

Based on the demonstrated tumor uptake of 10.48% ID/g in A549 lung cancer xenografts and tumor-to-muscle ratio of 5.69 at 60 minutes [1], AlF-NOTA-c-d-VAP is optimally suited for longitudinal PET imaging studies evaluating GRP78-targeted therapies in non-small cell lung cancer models. The probe's performance in MDA-MB-231 breast cancer xenografts (6.25% ID/g, tumor-to-normal tissue ratio of 4.40) [2] similarly supports its application in breast cancer research, particularly for studies investigating the relationship between GRP78 expression and therapeutic response or resistance mechanisms.

Translational Radiopharmacy & Multi-Center Trials

The 25-minute one-pot radiolabeling protocol achieving 51% radiochemical yield and >99% purity [1] positions AlF-NOTA-c-d-VAP as a practical candidate for translational radiopharmacy programs. The fluorine-18 label (110-minute half-life) combined with the probe's >3-hour in vitro serum stability [2] provides a sufficient time window for centralized production and regional distribution—a logistical advantage over gallium-68 labeled analogs (68-minute half-life) that typically require on-site generator-based synthesis. This scenario is particularly relevant for contract research organizations and academic medical centers establishing PET tracer production capabilities for multi-center clinical trials.

Biodistribution & Dosimetry for IND

The favorable pharmacokinetic profile characterized by rapid renal clearance and short mean residence time (0.6432 hours) [1], coupled with the compound's high hydrophilicity (Log P = -3.41) [2], supports its advancement into formal biodistribution and radiation dosimetry studies required for IND-enabling packages. The low non-specific background uptake and established safety profile of the [18F]AlF-NOTA chelation platform provide a strong foundation for regulatory submissions targeting first-in-human imaging studies of GRP78-expressing malignancies.

GRP78 Stratification & Companion Diagnostics

The observed 3.3-fold dynamic range in tumor uptake correlating with GRP78 expression levels (A549: 10.48% ID/g vs. HepG2: 3.15% ID/g) [1] supports the development of AlF-NOTA-c-d-VAP as a potential companion diagnostic agent. This quantitative relationship between probe accumulation and target expression enables non-invasive assessment of GRP78 status in tumors, which may guide patient selection for GRP78-targeted therapies currently under investigation. Research programs focused on GRP78-directed antibody-drug conjugates, peptide-drug conjugates, or small molecule inhibitors could leverage this imaging agent for patient stratification and therapy response monitoring.

Application
Selection Property
Validation Focus
Lung & breast cancer model imaging
GRP78-mediated tumor uptake
Xenograft contrast & model correlation
Radiopharmacy distribution research
18F half-life & one-pot Al18F labeling
Production reproducibility & stability window
Preclinical dosimetry models
Renal clearance & short residence time
Biodistribution & radiation dose estimates
GRP78 expression imaging research
Uptake dynamic range across expression levels
Target engagement & signal specificity

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